![molecular formula C₁₁H₁₆O₄ B143755 (1R)-1-[(2S,3S)-3-[(E)-2-[(3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol CAS No. 139508-73-9](/img/structure/B143755.png)
(1R)-1-[(2S,3S)-3-[(E)-2-[(3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol
Overview
Description
A fungal metabolite that acts as a potent HDAC inhibitor (IC50 = 4.7uM for HDAC1). It reverts ras- and src-transformed NIH3T3 cells to a flat phenotype (1ug/ml).
Depudecin is a polyketide obtained from the fungus Alternaria brassicicola and having a highly unusual structure of an 11-carbon chain containing two epoxides and six stereogenic centres. It is an inhibitor of histone deacetylase (HDAC) both in vivo and in vitro and also exhibits anti-angiogenic activity. It has a role as an EC 3.5.1.98 (histone deacetylase) inhibitor and a fungal metabolite.
Scientific Research Applications
Cancer Treatment
Depudecin, as a histone deacetylase (HDAC) inhibitor, has shown potential in treating various cancers such as pancreatic, esophageal squamous cell carcinoma, multiple myeloma, prostate carcinoma, and more by inducing growth arrest, differentiation, and apoptotic cell death of transformed cells .
Stem Cell Research
HDAC inhibitors like depudecin can improve the expansion methods of human hematopoietic stem cells and bone differentiation of mesenchymal stem cells (MSCs), enhancing the efficiency of induced pluripotent stem cell (iPSC) generation and cellular therapies .
Tissue Engineering
The inhibition of HDACs has been utilized to increase the efficiency of cell-based therapies and tissue engineering, suggesting potential applications in regenerative medicine .
Epigenetic Insights
Depudecin provides insights into epigenetic changes in cancer by disrupting the expression and activity of HDACs involved in acetylation and deacetylation of histones .
Uterine Quiescence
Research indicates that HDAC inhibitors can influence uterine quiescence by affecting histone acetylation and chromatin structure, thus impacting transcription factor interaction with target genes .
Metabolic Pathway Regulation
HDAC inhibitors like depudecin can regulate metabolic pathways such as gluconeogenesis by inhibiting key enzymes through histone deacetylation, which may have implications for cancer progression .
Mechanism of Action
Target of Action
Depudecin primarily targets histone deacetylases (HDACs) . HDACs are key enzymes involved in the acetylation and deacetylation of histones, which play a crucial role in gene regulation . In addition to histones, HDACs also deacetylate many other nuclear proteins like p53, E2F, ATM kinase, and CAF1 .
Mode of Action
Depudecin interacts with its targets, the HDACs, by inhibiting their activity . This inhibition leads to an increase in the acetylation of histones, causing the DNA that is tightly wrapped around a deacetylated histone core to relax . This relaxation of the DNA structure can then influence gene expression.
Biochemical Pathways
The inhibition of HDACs by depudecin affects the biochemical pathways related to gene regulation . The increased acetylation of histones alters the structure of chromatin, the material of which chromosomes are made. This alteration can then influence the transcription of genes, leading to changes in the protein products produced by the cell .
Pharmacokinetics
Given its potent activity at micromolar concentrations , it can be inferred that depudecin likely has good bioavailability.
Result of Action
The primary result of depudecin’s action is the induction of tumor cell differentiation . By inhibiting HDACs and thereby influencing gene expression, depudecin can cause transformed cells to revert to a more normal phenotype . This makes depudecin a potential anti-cancer agent .
properties
IUPAC Name |
(1R)-1-[(2S,3S)-3-[(E)-2-[(3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O4/c1-3-7(13)11-9(15-11)5-4-8-10(14-8)6(2)12/h3-13H,1H2,2H3/b5-4+/t6-,7-,8?,9+,10+,11+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLVJMFOLJOOWFS-LMSNBXBHSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1C(O1)C=CC2C(O2)C(C=C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@H]1C(O1)/C=C/[C@H]2[C@@H](O2)[C@@H](C=C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1R)-1-[(2S,3S)-3-[(E)-2-[(3S)-3-[(1R)-1-hydroxyethyl]oxiran-2-yl]ethenyl]oxiran-2-yl]prop-2-en-1-ol | |
CAS RN |
139508-73-9 | |
Record name | Depudecin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0139508739 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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